![molecular formula C14H9F3N2 B8152234 5-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8152234.png)
5-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine
Descripción general
Descripción
5-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C14H9F3N2 and its molecular weight is 262.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity : A study by Zhang et al. (2019) highlighted a new strategy for constructing pyrrolo-imidazo[1,2-a]pyridine scaffolds, leading to the identification of compounds with antiproliferative activity against human colon cancer cells (Zhang et al., 2019). Similarly, Chavva et al. (2013) synthesized alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, which demonstrated promising anticancer activity against various cancer cell lines (Chavva et al., 2013). Hafez and El-Gazzar (2020) also synthesized novel pyridine derivatives bearing different heterocyclic rings showing potential as anticancer agents (Hafez & El-Gazzar, 2020).
Synthetic Chemistry : De Rosa et al. (2015) studied the reaction of 3-aminopyrrole with trifluoromethyl-β-diketones to produce 1H-pyrrolo[3,2-b]pyridines, providing insights into regioisomer formation (De Rosa et al., 2015). Bradiaková et al. (2009) demonstrated the successful synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives, contributing to the synthesis of complex organic compounds (Bradiaková et al., 2009).
Antibacterial and Antifungal Properties : Jha and Ramarao (2017) synthesized novel 1,2,3-triazole-2,4-bis(trifluoromethyl) phenyl pyridine hybrids, showing potential as effective antibiotics against human bacterial and fungal pathogens (Jha & Ramarao, 2017).
Crystal Structure Analysis : Liu et al. (2013) investigated the crystal structure and reaction mechanism of a related compound, providing insights into its mechanism of action (Liu et al., 2013).
Electroluminescence in OLEDs : Su et al. (2021) explored the use of related iridium(III) complexes in organic light-emitting diodes (OLEDs), achieving high efficiency electroluminescence (Su et al., 2021).
Propiedades
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2/c15-14(16,17)12-3-1-2-9(7-12)11-6-10-4-5-18-13(10)19-8-11/h1-8H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPYBDWJQJNGITG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CN=C3C(=C2)C=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-[2-methoxy-5-(trifluoromethyl)phenyl]-3-oxopropanoate](/img/structure/B8152154.png)
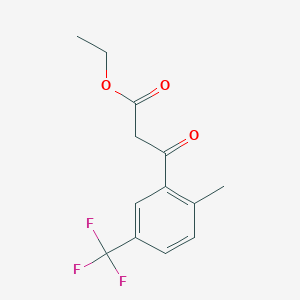
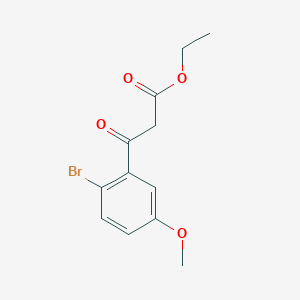
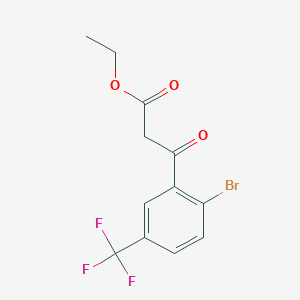
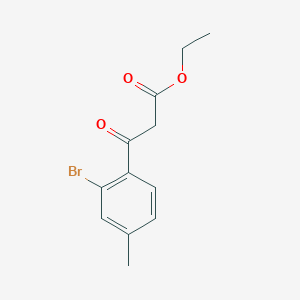
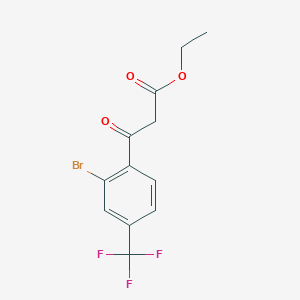
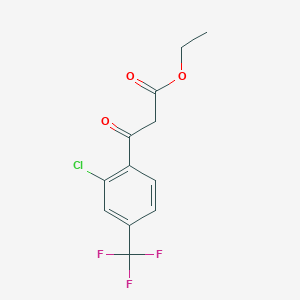
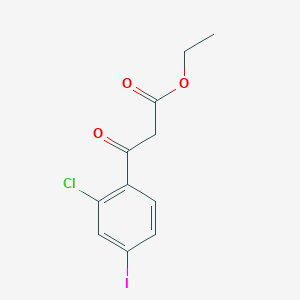
![1-Ethyl-3-iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8152209.png)
![1-Benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8152224.png)
![5-(3-Methoxyphenyl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B8152238.png)
![5-(3-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8152241.png)
![5-(3-(Trifluoromethoxy)phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8152249.png)
![5-(Pyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8152259.png)